Connexin mimetic peptide 40GAP27
Description
Overview of Gap Junctional Intercellular Communication and Connexins
Gap junctional intercellular communication (GJIC) is a fundamental process that allows for the direct exchange of ions, small metabolites, and second messengers between adjacent cells. nih.govfrontiersin.org This direct line of communication is facilitated by specialized protein channels called gap junctions. mdpi.comnih.gov Each gap junction channel is formed by the docking of two hemichannels, known as connexons, one from each of the neighboring cells. nih.gov A connexon, in turn, is an assembly of six protein subunits called connexins. nih.govmdpi.com
Connexins are a family of structurally related transmembrane proteins, with at least 20 members identified in the human genome. nih.govmdpi.com They share a common topology, featuring four transmembrane domains, two extracellular loops (E1 and E2), one cytoplasmic loop, and intracellular N- and C-termini. nih.gov The extracellular loops are crucial for the specific recognition and docking of connexons from adjacent cells. nih.gov Different tissues and even different cell types within the same tissue can express distinct combinations of connexins, leading to the formation of a diverse array of gap junction channels with varying permeability and regulatory properties. frontiersin.org This diversity underscores the critical role of GJIC in a wide range of physiological processes, from coordinated muscle contractions to embryonic development. frontiersin.orgnih.gov
Conceptual Framework of Connexin Mimetic Peptides as Research Tools
The development of connexin mimetic peptides stemmed from the need for specific and reversible inhibitors of gap junction channels to probe their functional roles. nih.gov These short, synthetic peptides are designed to be homologous to specific sequences within the extracellular loops of connexin proteins. nih.govnih.gov The rationale behind this approach is that these peptides can competitively bind to their target sequences on the extracellular loops of connexons, thereby preventing the docking of hemichannels and the formation of functional gap junction channels. nih.gov
This targeted inhibition allows researchers to investigate the physiological consequences of disrupting GJIC in a controlled manner. Unlike some pharmacological inhibitors that may have off-target effects, connexin mimetic peptides offer a higher degree of specificity, as their design is based on the unique amino acid sequences of different connexin isoforms. nih.gov This specificity is a key advantage in dissecting the roles of individual connexin types in complex biological systems where multiple connexin isoforms may be co-expressed. frontiersin.org The reversible nature of their action further enhances their utility as research tools, allowing for the study of dynamic processes involving the opening and closing of gap junction channels. nih.gov
Specific Academic Positioning of Connexin Mimetic Peptide 40GAP27
Within the broader family of connexin mimetic peptides, 40GAP27 holds a distinct position due to its specific derivation and biological activity.
Derivation from Connexin 40 Extracellular Loop 2
This compound is a synthetic peptide whose amino acid sequence corresponds to a specific domain within the second extracellular loop (E2) of Connexin 40 (Cx40). medchemexpress.comgenscript.comanaspec.com The name "40GAP27" itself reflects its origin: "40" for Connexin 40 and "GAP27" referring to a particular 27-amino acid sequence within the extracellular loop that is critical for connexon docking. nih.govmedchemexpress.com The precise sequence of 40GAP27 is H-Ser-Arg-Pro-Thr-Glu-Lys-Asn-Val-Phe-Ile-Val-OH. anaspec.com Connexin 40 is prominently expressed in the vascular endothelium and is involved in various cardiovascular functions. nih.gov
Role as a Biological Active Peptide in Modulating Connexin-Mediated Communication
40GAP27 functions as a biologically active peptide by specifically targeting and inhibiting gap junctions composed of Connexin 40. medchemexpress.comabmole.com By mimicking a portion of the extracellular loop, it is thought to interfere with the proper docking of Cx40-containing hemichannels between adjacent cells, thereby blocking intercellular communication through these specific channels. nih.gov Its ability to attenuate endothelium-dependent subintimal smooth muscle hyperpolarization highlights its modulatory role in vascular physiology. medchemexpress.comgenscript.commedchemexpress.com This targeted action allows researchers to investigate the specific contributions of Cx40-mediated communication in various physiological and pathological processes. medchemexpress.comanaspec.com
Distinction and Specificity within the Connexin Mimetic Peptide Family
The specificity of 40GAP27 is a key feature that distinguishes it from other connexin mimetic peptides. nih.gov For instance, while another well-known mimetic peptide, Gap27, is targeted to the second extracellular loop of Connexin 43 (Cx43), 40GAP27 is designed to interact specifically with Cx40. nih.govnih.gov This specificity has been demonstrated in studies where 40GAP27 had minimal effect on dye transfer in cells expressing Cx43, while a Cx43-targeted peptide effectively inhibited communication. nih.gov This differential activity underscores the importance of the specific amino acid sequences in the extracellular loops for connexin-connexin recognition and the ability of mimetic peptides to discriminate between different connexin isoforms.
Research Findings on this compound
The application of 40GAP27 in academic research has yielded significant insights into the role of Connexin 40 in various biological contexts.
| Research Area | Key Findings with 40GAP27 | Reference |
| Vascular Physiology | Attenuates endothelium-dependent subintimal smooth muscle hyperpolarization. medchemexpress.comgenscript.comanaspec.com | 1, 12, 13 |
| Pulmonary Hypertension | Used to investigate the role of gap junctions in the contractile response of pulmonary arteries in rat models. abmole.com | 14 |
| Renal Physiology | Studied its effects on perfusion pressure in response to phenylephrine (B352888) in isolated, perfused rat kidneys. abmole.com | 14 |
| Acute Lung Injury | Utilized in research showing Connexin 40 regulates lung endothelial permeability. abmole.com | 14 |
Structure
2D Structure
Properties
Molecular Formula |
C58H96N16O17 |
|---|---|
Molecular Weight |
1289.5 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C58H96N16O17/c1-8-31(6)45(54(87)71-44(30(4)5)57(90)91)72-50(83)38(26-33-16-10-9-11-17-33)69-53(86)43(29(2)3)70-51(84)39(27-41(61)77)68-48(81)35(18-12-13-23-59)65-49(82)36(21-22-42(78)79)66-55(88)46(32(7)76)73-52(85)40-20-15-25-74(40)56(89)37(19-14-24-64-58(62)63)67-47(80)34(60)28-75/h9-11,16-17,29-32,34-40,43-46,75-76H,8,12-15,18-28,59-60H2,1-7H3,(H2,61,77)(H,65,82)(H,66,88)(H,67,80)(H,68,81)(H,69,86)(H,70,84)(H,71,87)(H,72,83)(H,73,85)(H,78,79)(H,90,91)(H4,62,63,64)/t31-,32+,34-,35-,36-,37-,38-,39-,40-,43-,44-,45-,46-/m0/s1 |
InChI Key |
NDOBPWYKBJJIAU-WCZDDBJKSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CO)N |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Connexin Mimetic Peptide 40gap27 Action
Direct Interactions with Connexin 40 Channels
The primary mode of action for 40GAP27 involves its direct interaction with Connexin 40, leading to specific alterations in channel function. This interaction is believed to occur at the extracellular domain of the connexin protein. nih.gov
Targeting of Connexin 40 Hemichannels
Connexin proteins assemble into hexameric structures called connexons or hemichannels in the plasma membrane. nih.gov These hemichannels can dock with a corresponding hemichannel on an adjacent cell to form a complete gap junction channel, or they can remain as unapposed hemichannels. nih.gov Evidence suggests that 40GAP27 specifically targets and blocks Connexin 40 hemichannels (Cx40HCs). nih.gov This targeted action is attributed to the peptide's sequence, which mimics a region of the connexin protein essential for channel function. nih.gov By binding to the extracellular loop of the hemichannel, 40GAP27 can induce a conformational change that leads to channel closure. researchgate.net
Mechanism of Influencing Channel Properties
The binding of 40GAP27 to Connexin 40 hemichannels directly influences their biophysical properties. This includes alterations in electrical conductivity and permeability to various molecules.
Electrical Conductivity: Gap junction channels, including those formed by Cx40, facilitate the passage of ions between cells, contributing to electrical coupling. Studies have shown that mimetic peptides, in general, can inhibit electrical coupling between cells. nih.gov While specific data on 40GAP27's effect on the electrical conductivity of single Cx40 channels is detailed, the general mechanism for connexin mimetic peptides involves modulating the channel's gating properties. nih.gov This can involve either physically obstructing the pore or inducing a closed state of the channel. nih.gov
Dye Permeability: The permeability of gap junction channels to larger molecules, such as fluorescent dyes, is a key measure of their function. Different connexin isoforms exhibit distinct permeability characteristics. nih.govsemanticscholar.org For instance, Cx40 channels show a significant drop in permeability with larger dyes. nih.gov The action of 40GAP27 is expected to reduce the passage of such dyes through Cx40-containing channels by effectively blocking the pore.
Blocking Entry of Small Reporter Dyes and Release of ATP via Connexin Hemichannels
A critical function of connexin hemichannels is the regulated release of signaling molecules, such as adenosine (B11128) triphosphate (ATP), into the extracellular space and the uptake of small molecules from the surroundings. capes.gov.br
Blocking Dye Entry: The ability of 40GAP27 to block connexin hemichannels prevents the entry of small reporter dyes from the extracellular environment into the cell. This is a commonly used method to assess hemichannel activity.
Blocking ATP Release: The release of ATP through connexin hemichannels is a vital signaling pathway in various physiological and pathological processes. capes.gov.br Peptides that block hemichannels, including those targeting Cx43, have been shown to inhibit ATP release. nih.govresearchgate.net By blocking Cx40 hemichannels, 40GAP27 is anticipated to impede the release of ATP, thereby modulating purinergic signaling pathways. nih.gov
Modulation of Gap Junctional Intercellular Communication (GJIC)
Interruption of Direct Cell-to-Cell Coupling
By binding to the extracellular loops of connexins, mimetic peptides like 40GAP27 can interfere with the docking process between hemichannels on adjacent cells, which is necessary for the formation of functional gap junction channels. nih.gov This interference leads to an interruption of direct cell-to-cell coupling. The inhibition of this coupling disrupts the coordinated activity of cell populations that rely on GJIC for their function. nih.gov
Context-Dependent Effects on Dye Transfer
The effect of 40GAP27 on the transfer of fluorescent dyes between coupled cells is a key indicator of its impact on GJIC. The extent of this effect can depend on the specific dye used and the cellular context.
Lucifer Yellow: Lucifer yellow is a commonly used tracer for studying gap junction permeability. semanticscholar.orgnih.gov Studies have shown that its transfer can be inhibited by gap junction blockers. researchgate.net The application of 40GAP27 would be expected to reduce the transfer of Lucifer Yellow between cells coupled by Cx40 gap junctions.
Calcein (B42510): Calcein is another fluorescent dye used to assess GJIC. nih.gov In some cell systems, peptides targeting specific connexins have been shown to inhibit calcein transfer. nih.gov For example, a peptide targeting Cx43 significantly reduced calcein transfer between endothelial and smooth muscle cells. nih.gov It is plausible that 40GAP27 would have a similar inhibitory effect on calcein transfer in cells predominantly coupled by Cx40.
Interactive Data Table: Effects of Connexin Mimetic Peptides on Dye Transfer
| Peptide | Target Connexin | Cell Type | Dye | Effect on Dye Transfer | Reference |
| 40Gap 27 | Cx40 | Rat Aortic Endothelial Cells (RAECs) and A7r5 cells | Calcein | Minimal Inhibition | nih.gov |
| 37,43Gap 27 | Cx43 | RAECs and A7r5 cells | Calcein | >80% Reduction | nih.gov |
Influence on Intracellular Signaling Cascades
Disturbance of Intracellular Ca2+ Oscillations
Gap junctional communication plays a critical role in synchronizing intracellular signaling events, including calcium (Ca²⁺) oscillations, between adjacent cells. The peptide 40GAP27, often in combination with other connexin-mimetic peptides, has been shown to disrupt these coordinated activities. In A7r5 smooth muscle cells, which express both Cx40 and Cx43, treatment with a combination of peptides including one targeting Cx43 (37,43Gap27) abolished the synchronized intracellular Ca²⁺ oscillations induced by the α1-adrenoceptor agonist phenylephrine (B352888). nih.gov
Intracellular Ca²⁺ oscillations are a common cellular response to various stimuli, such as hormones and neurotransmitters. ucsd.edunih.gov These oscillations are often generated by the release of Ca²⁺ from intracellular stores, and their frequency can be modulated by the influx of extracellular Ca²⁺. ucsd.edunih.gov The synchronization of these oscillations among a population of cells relies on intercellular communication through gap junctions. By blocking these channels, connexin mimetic peptides like 40GAP27 can effectively uncouple the cells, leading to a loss of synchronized Ca²⁺ signaling.
Attenuation of Endothelium-Dependent Subintimal Smooth Muscle Hyperpolarization
The communication between the endothelium and the underlying vascular smooth muscle is crucial for the regulation of vascular tone. One key mechanism is the transmission of hyperpolarizing signals from the endothelium to the smooth muscle, leading to relaxation, a phenomenon often attributed to an endothelium-derived hyperpolarizing factor (EDHF). nih.gov Gap junctions are believed to be a critical pathway for the spread of this hyperpolarization.
Studies have shown that 40GAP27 can attenuate endothelium-dependent subintimal smooth muscle hyperpolarization. medchemexpress.com In the rabbit iliac artery, a combination of peptides including 40GAP27 effectively abolished EDHF-type smooth muscle hyperpolarizations. nih.gov This suggests that 40GAP27, by targeting Cx40-containing gap junctions, can interfere with the myoendothelial communication responsible for this physiological response. The hyperpolarization of smooth muscle cells is significant because it can lead to a marked reduction in vascular tone by affecting voltage-dependent Ca²⁺ channels. nih.gov The inhibition of acetylcholine-induced, endothelium-dependent hyperpolarizations by the connexin mimetic peptide Gap27 has also been observed in guinea-pig small arteries. medchemexpress.com This effect is thought to be due to the uncoupling of vascular smooth muscle cells and the depression of the relay of hyperpolarizing signals from the endothelium through the smooth muscle layers. nih.gov
Investigation of Oxidant Stress-Induced Communication Impairment
Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species and the ability of a biological system to detoxify these reactive intermediates. frontiersin.org It is known to impair cellular function and has been implicated in the aging process and various diseases. frontiersin.orgnih.gov One of the cellular components affected by oxidative stress is the gap junction. nih.gov
The peptide 40GAP27 has been utilized as a tool to investigate the mechanisms by which oxidant stress impairs communication through gap junctions. medchemexpress.com Oxidative stress can lead to damage of connexin proteins and a subsequent reduction in intercellular communication, which may contribute to disease pathology, such as the formation of cataracts in the eye lens. nih.gov By selectively blocking Cx40-containing channels, 40GAP27 can help to elucidate the specific role of this connexin isoform in the context of oxidative stress-induced communication deficits.
Lack of Interference with Connexin Protein Dynamics
Non-Impact on Connexin Protein Synthesis and Expression
A significant finding in the study of connexin mimetic peptides, including those related to 40GAP27, is their ability to block gap junction function without affecting the underlying protein dynamics. Research on A7r5 smooth muscle cells demonstrated that incubation with connexin-mimetic peptides, including those targeting Cx40 and Cx43, did not alter the endogenous expression of these connexin proteins. nih.gov
Furthermore, these peptides did not impair the trafficking of connexin proteins or the de novo formation of gap junction plaques. nih.gov This was observed in A7r5 cells transfected to express a fluorescently tagged Cx43 (Cx43-GFP). nih.gov The lack of effect on connexin synthesis and plaque formation, coupled with the reversibility of their inhibitory action, makes these peptides valuable tools for studying the functional roles of gap junctional communication in various physiological and pathological processes. nih.gov In contrast, some studies have noted that under certain conditions, such as hyperglycemia, the expression of genes related to the extracellular matrix and cell adhesion can be altered by connexin mimetic peptides, although this is distinct from a direct effect on connexin protein synthesis itself. nih.gov
Absence of Effect on Connexin Trafficking
Extensive research has demonstrated that the connexin mimetic peptide 40GAP27 does not interfere with the normal trafficking of connexin proteins to the cell membrane. nih.gov Studies utilizing immunocytochemical analysis in A7r5 smooth muscle cells have shown that treatment with 40GAP27, either alone or in combination with other connexin-mimetic peptides like 37,43Gap 27, does not alter the endogenous expression levels of Connexin 40 (Cx40) and Connexin 43 (Cx43). nih.govnih.gov
Further investigations using A7r5 cells transfected to express a green fluorescent protein-tagged Cx43 (Cx43-GFP) have corroborated these findings. The trafficking and localization of the newly synthesized Cx43-GFP to the cell membrane remained unimpaired in the presence of the peptide combination. nih.govnih.gov This indicates that 40GAP27's mechanism of action does not involve the disruption of the synthesis, transport, or insertion of connexin proteins into the plasma membrane. The integrity of the cellular machinery responsible for delivering connexins to their site of action is preserved. nih.gov
In Vitro Research Paradigms and Experimental Findings with 40gap27
Cellular Models for Investigating 40GAP27 Activity
The selection of appropriate cellular models is critical for dissecting the specific role of 40GAP27. The choice of cell line is typically dictated by its endogenous expression profile of connexin isoforms.
Vascular Cell Lines (e.g., A7r5 Myocytes, Rat Aortic Endothelial Cells)
Vascular cells are a primary model for studying 40GAP27 due to the prominent role of Cx40 in the cardiovascular system. Studies have utilized rat aortic endothelial cells (RAECs) and A7r5 smooth muscle myocytes to investigate the peptide's effects. nih.govnih.gov Immunostaining and Western blot analyses have confirmed that A7r5 cells express both Cx40 and Cx43, whereas RAECs primarily express Cx43 with limited Cx37 expression and no detectable Cx40. nih.govnih.gov This differential expression allows researchers to probe the function of specific connexins in cell-to-cell communication. In these models, 40GAP27 was found to only minimally affect dye transfer, suggesting that the communication between these specific cell types is not predominantly mediated by Cx40. nih.gov
Fibroblast Systems (e.g., COS-7 Cells Expressing Specific Connexins)
Fibroblast cell lines, such as COS-7 cells, which are known to express only Connexin 43 (Cx43), have been used as a control system to demonstrate the specificity of 40GAP27. nih.gov Research findings indicate that 40GAP27 does not reduce dye coupling between these cultured COS fibroblasts. nih.gov This lack of effect in a Cx40-negative cell line underscores the peptide's targeted action against Cx40-containing gap junctions and its inability to block channels formed by Cx43.
Homocellular and Heterocellular Co-culture Systems
Both homocellular and heterocellular culture systems are invaluable for studying the effects of 40GAP27.
Homocellular Systems: In cultures containing only one cell type, such as A7r5 myocytes, the role of specific connexins in coordinating the activity of a uniform cell population can be examined. nih.gov For instance, studies on homocellular A7r5 cultures have investigated how blocking gap junctions with connexin-mimetic peptides affects the synchronization of intracellular calcium oscillations. nih.gov
Heterocellular Co-culture Systems: These systems, which involve culturing two or more different cell types together, are crucial for mimicking the complex interactions that occur within tissues. nih.govmdpi.com A prominent example is the co-culture of rat aortic endothelial cells (RAECs) with A7r5 myocytes. nih.govnih.gov This model simulates the myoendothelial junction in blood vessels, allowing for the investigation of communication between endothelial and smooth muscle cells. nih.govmdpi.com In these co-cultures, researchers can assess the transfer of signaling molecules (mimicked by fluorescent dyes) from one cell type to another and determine how peptides like 40GAP27 modulate this heterocellular communication. nih.govnih.gov
Methodological Approaches in 40GAP27 In Vitro Studies
A variety of techniques are employed to measure the functional consequences of 40GAP27 application in vitro, primarily focusing on the inhibition of molecular passage through gap junctions and the resulting physiological changes.
Quantitative Assessment of Dye Transfer (e.g., Lucifer Yellow, Calcein)
A standard and widely used method to assess the functionality of gap junctions is the dye transfer assay. nih.govresearchgate.net This technique involves loading one population of cells ("donors") with a low-molecular-weight fluorescent dye that is gap junction-permeable, such as Calcein-AM or Lucifer Yellow. nih.govnih.gov These donor cells are then co-cultured with an unlabeled "acceptor" cell population. nih.gov The transfer of the dye to acceptor cells is visualized via fluorescence microscopy and can be quantified to measure the extent of gap junctional intercellular communication. nih.govresearchgate.net
In studies involving RAECs and A7r5 cells, donor RAECs were loaded with calcein (B42510), a fluorescent dye, and then co-cultured with A7r5 cells. nih.govnih.gov Under control conditions, a significant percentage of RAECs transferred the dye to the underlying A7r5 cells. nih.govnih.gov The application of 40GAP27 was found to cause a slight, though statistically significant, reduction in this dye transfer, while peptides targeting Cx43 had a much more pronounced inhibitory effect. nih.gov This demonstrates the method's utility in discerning the relative contributions of different connexin isoforms to intercellular communication.
Table 1: Effect of Connexin-Mimetic Peptides on Myoendothelial Dye Transfer Data sourced from studies on Rat Aortic Endothelial Cell (RAEC) and A7r5 myocyte co-cultures. nih.gov
| Treatment Condition | Target Connexin(s) | Effect on Dye Transfer (RAEC to A7r5) | Significance vs. Control |
|---|---|---|---|
| Control | N/A | Baseline transfer (~70% of RAECs couple to A7r5 cells) | N/A |
| 40Gap 27 | Cx40 | Slight attenuation of dye transfer | P<0.05 |
| 37,40Gap 26 | Cx37, Cx40 | Minor attenuation, not statistically significant | Not Significant |
| 37,43Gap 27 | Cx37, Cx43 | Marked attenuation of dye transfer | Significant |
Electrophysiological Characterization of Membrane Potential and Channel Conductance
Electrophysiological techniques provide a direct measure of the electrical properties of cells, including resting membrane potential and ion channel conductance. technologynetworks.com These methods are essential for understanding how changes in gap junction communication affect the electrical behavior of coupled cells. nih.govnih.gov While direct patch-clamp studies on 40GAP27's effect on single-channel conductance are not extensively detailed in the provided context, related phenomena are studied.
A key functional consequence of gap junction coupling in smooth muscle is the coordination of intracellular calcium ([Ca²⁺]i) signaling, which is intrinsically linked to membrane potential and cellular excitability. In cultured A7r5 myocytes, stimulation with an agonist like phenylephrine (B352888) induces synchronized [Ca²⁺]i oscillations across the cell population. nih.gov This synchronization is dependent on functional gap junctions. Studies have shown that treatment with a combination of peptides that includes a Cx40-targeting peptide can abolish these synchronized oscillations. nih.gov Instead of oscillating in unison, most cells exhibited a single, sustained (monotonic) increase in intracellular calcium. nih.gov This desynchronization serves as an electrophysiological indicator of the successful blockade of intercellular communication by the connexin-mimetic peptides.
Key In Vitro Discoveries and Interpretations
A powerful application of connexin-mimetic peptides is to dissect the contribution of specific connexin isoforms to intercellular communication in systems where multiple connexins are present. Dye transfer assays, such as scrape-loading or microinjection of fluorescent dyes like Lucifer yellow or calcein, are commonly used for this purpose. nih.govmaastrichtuniversity.nl
In a co-culture model of rat aortic endothelial cells (RAECs) and A7r5 smooth muscle cells, which mimics the myoendothelial gap junctions of blood vessels, the differential effects of various mimetic peptides were observed. nih.gov RAECs primarily express Cx43, while A7r5 cells express both Cx40 and Cx43. nih.gov When calcein-loaded RAECs were cultured on top of A7r5 cells, significant dye transfer occurred. nih.gov Application of 40GAP27, which targets Cx40, caused only a minor, though statistically significant, attenuation of this dye transfer. nih.gov In contrast, a peptide targeting Cx43 (37,43Gap27) markedly inhibited dye transfer by over 70%. nih.gov
These findings led to the interpretation that myoendothelial communication between RAECs and A7r5 cells is predominantly mediated by Cx43-containing gap junctions. nih.gov The minimal effect of 40GAP27 in this specific heterocellular system underscores its specificity and utility in identifying the primary connexins responsible for communication between different cell types. nih.gov
Connexin mimetic peptides can modulate intracellular signaling pathways that are dependent on intercellular communication. As discussed previously, the propagation of agonist-induced calcium waves is a key example.
In homocellular cultures of A7r5 smooth muscle cells, which are coupled by both Cx40 and Cx43 gap junctions, the α1-adrenoceptor agonist phenylephrine induces synchronized [Ca²⁺]i oscillations across the cell population. nih.gov Treatment of these cultures with a combination of peptides targeting both Cx40 and Cx43 abolished this synchronized activity. nih.gov This demonstrates that gap junctional communication is essential for coordinating the cellular response to the agonist. While the study by Martin et al. (2005) used a combination of peptides to achieve this effect in A7r5 cells, the principle extends to the specific role of Cx40 in other systems. nih.gov
Similarly, in platelets, the inhibition of agonist-induced fibrinogen binding by 40GAP27 indicates a modulation of the intracellular signaling cascade that leads to integrin activation. researchgate.net This suggests that Cx40 hemichannels are involved in an early stage of platelet activation signaling, potentially by mediating the release of paracrine signaling molecules like ATP. nih.gov These findings illustrate that 40GAP27 is a valuable tool for investigating how specific connexins contribute to the complex orchestration of intracellular signaling in response to external stimuli.
In Vivo Research Applications and Preclinical Study Models for 40gap27
Animal Models in Vascular Physiology Research
The study of 40GAP27 in animal models has provided significant insights into the fundamental mechanisms governing vascular physiology. By selectively inhibiting Cx40-mediated communication, researchers can dissect its specific role in the complex interplay of factors that regulate blood vessel function.
Rodent Arterial Models (e.g., Rat Hepatic Artery, Rabbit Mesenteric Artery, Rabbit Intracerebral Arteries)
Rodent arterial models are foundational in cardiovascular research, offering accessible and relevant systems to study vascular responses. The use of 40GAP27 in these models has helped to map the functional presence of Cx40 across different vascular beds.
In the rat hepatic artery , where Connexin 37 and Connexin 43 are also highly expressed, the application of peptides targeting individual connexins has shown that a combination including 40GAP27 is necessary to significantly attenuate endothelium-derived hyperpolarizing factor (EDHF)-type relaxations. This suggests a cooperative role for different connexins in this specific vessel. nih.gov Studies on the rat hepatic artery are crucial as this vessel is important for liver blood supply and is a subject of investigation in liver transplantation and disease models. nih.govnih.gove-century.usnii.ac.jp
In rabbit intracerebral arteries , both Cx40 and Cx43 are present in the medial layer. Research has demonstrated that 40GAP27 can partially attenuate relaxations in these arteries. nih.gov When used in combination with a peptide targeting Cx43, the relaxation response is almost completely eliminated, indicating that both Cx40 and Cx43 are vital for vasodilation in the cerebral circulation. nih.gov These models are particularly relevant for understanding cerebrovascular diseases. nih.govnih.govbiorxiv.orgfrontiersin.org
While direct studies utilizing 40GAP27 in the rabbit mesenteric artery are less specifically documented in prominent literature, this model is a classic preparation for studying resistance artery function. Given that EDHF is a major mediator of dilation in the mesenteric vascular bed, and Cx40 is implicated in EDHF responses, it is a key site for investigating the actions of 40GAP27. nih.gov
| Animal Model/Artery | Key Connexins Present | Observed Effect of 40GAP27 (or related Cx40 inhibition) | Reference |
|---|---|---|---|
| Rat Hepatic Artery | Cx37, Cx40, Cx43 | Combination with Cx43 peptide attenuated EDHF-type relaxation by ~50%. | nih.gov |
| Rabbit Middle Cerebral Artery | Cx40, Cx43 | Partially attenuated relaxation; effect enhanced in combination with Cx43 peptide. | nih.gov |
Investigation of Endothelium-Derived Hyperpolarizing Factor (EDHF) Responses
The EDHF phenomenon is a crucial pathway for vasodilation, particularly in smaller resistance arteries, and relies on the hyperpolarization of smooth muscle cells. nih.gov Gap junctions are considered a key conduit for the spread of this hyperpolarizing signal from the endothelium to the smooth muscle. The peptide 40GAP27 is a valuable tool for probing the specific contribution of Cx40 to this mechanism. nih.gov
In vivo studies have shown that the intrarenal infusion of 40GAP27 can attenuate the increase in renal blood flow prompted by acetylcholine (B1216132) in anesthetized rats, providing strong evidence for the involvement of Cx40 in EDHF-mediated responses in the kidney. nih.gov The EDHF response is complex and can involve the diffusion of potassium ions as well as direct electrical coupling through myoendothelial gap junctions (MEGJs). nih.gov The use of specific blockers like 40GAP27 helps to differentiate the roles of various connexin isoforms in these pathways.
Studies on Vascular Tone Regulation and Microvascular Blood Flow Control
Vascular tone, the degree of constriction of a blood vessel, is fundamental to the regulation of blood pressure and blood flow distribution. nih.govnih.govresearchgate.netmdpi.com The coordinated behavior of endothelial and smooth muscle cells, facilitated by gap junctions, is essential for this control. nih.gov Connexin 40 is of particular importance for the longitudinal spread of vasomotor signals along the vessel wall. nih.gov
Studies using Cx40-deficient mice have underscored the importance of this protein, as its absence is associated with hypertension and irregular arteriolar vasomotion. nih.gov This suggests that Cx40 is critical for maintaining stable peripheral vascular resistance. By using 40GAP27, researchers can pharmacologically mimic this deficiency in wild-type animals to study the acute effects of disrupting Cx40 communication on vascular tone and the control of microvascular blood flow. nih.govipb.ptnih.govresearchgate.net These investigations are vital for understanding how local stimuli can lead to widespread changes in vascular networks, ensuring that blood flow is matched to the metabolic needs of tissues.
In Vivo Models in Disease Pathophysiology
Beyond its role in normal physiology, Cx40-mediated communication is implicated in various disease states. The application of 40GAP27 in preclinical disease models allows for the investigation of Cx40 as a potential therapeutic target.
Assessment in Subarachnoid Hemorrhage (SAH) Models
Subarachnoid hemorrhage is a life-threatening condition often followed by delayed cerebral ischemia, which is associated with vasospasm of cerebral arteries. nih.govnih.govscientificarchives.com Animal models of SAH, such as the cisterna magna blood injection model or the endovascular perforation model, are used to study the underlying pathophysiology. nih.govnih.govscientificarchives.commdpi.comspringermedizin.de While direct studies specifically investigating the effects of 40GAP27 in SAH models are not extensively reported, the known role of Cx40 in regulating cerebrovascular tone makes it a plausible factor in the pathological vascular changes seen after SAH. nih.gov Future studies using 40GAP27 in these models could elucidate whether targeting Cx40-mediated cell communication could mitigate SAH-induced vasospasm and improve outcomes.
Investigation of Platelet Function and Thrombus Formation
Platelets are essential for hemostasis, the process that stops bleeding, but their aggregation can also lead to pathological thrombosis. nih.govnih.gov Platelets express connexins, and gap junction communication is believed to play a role in the coordination of platelet activation and thrombus growth. nih.govresearchgate.net
| Model | Inhibitor | Key Finding | Reference |
|---|---|---|---|
| In vivo laser-induced thrombosis (Mouse) | 37,43Gap27 | Overall thrombus growth was reduced by approximately 70%. | nih.gov |
| In vitro whole blood perfusion over collagen | 37,43Gap27 | Reduced the sum intensity of thrombi by 40% at 10 minutes. | researchgate.net |
Role in Angiogenesis and Tumor Growth Suppression in Murine Models
The connexin mimetic peptide 40GAP27, a specific inhibitor of Connexin 40 (Cx40) channels, has been investigated for its potential role in modulating tumor growth by affecting angiogenesis in murine models. nih.gov Research indicates that the inhibition of Cx40 can lead to a reduction in tumor angiogenesis and growth. nih.govnih.govmdpi.com
In studies using mouse models with implanted tumor cells, the administration of 40GAP27 has been shown to significantly decrease the size and vascularization of tumors. nih.gov One study utilized wild-type mice injected with TC-1 (lung cancer) or B16-F10 (melanoma) cells. nih.govresearchgate.net Daily intraperitoneal injections of 40GAP27 resulted in the development of significantly fewer and smaller tumors compared to mice that received a scrambled version of the peptide as a control. nih.gov This effect was associated with a less developed tumor vasculature, as evidenced by lower hemoglobin content within the tumors. nih.gov
| Tumor Model | Treatment Group | Key Findings | Reference |
|---|---|---|---|
| TC-1 Lung Cancer | 40GAP27 | Significantly smaller tumor volume and lower hemoglobin content compared to control. | nih.gov |
| Scrambled Peptide (Control) | Standard tumor growth and vascularization. | nih.gov | |
| B16-F10 Melanoma | 40GAP27 | Significantly smaller tumor volume and lower hemoglobin content compared to control. | nih.gov |
| Scrambled Peptide (Control) | Standard tumor growth and vascularization. | nih.gov |
Studies on Pulmonary Arterial Vasoreactivity in Hypertension Models
The role of Connexin 40, and by extension its inhibitor 40GAP27, has been examined in the context of pulmonary arterial hypertension, a condition characterized by increased pressure in the pulmonary arteries. frontiersin.org In vivo and ex vivo studies on rat models of pulmonary hypertension, such as the chronic hypoxic (CH) and monocrotaline (B1676716) (MCT)-treated rat models, have provided insights into the function of Cx40 in pulmonary vascular reactivity.
In isolated intralobar pulmonary arteries from these hypertensive rat models, 40GAP27 was used to probe the involvement of Cx40 in agonist-induced contractions. nih.gov Research showed that the contractile response to phenylephrine (B352888) was decreased by 40GAP27 in pulmonary arteries from both CH and MCT rats. nih.gov This suggests that Cx40-containing gap junctions are involved in the vasoconstrictor response to this specific α-1 adrenoceptor agonist in hypertensive pulmonary vessels. mdpi.com
However, the peptide's effect was agonist-dependent. The contraction induced by endothelin-1 (B181129) was not altered by pre-incubation with 40GAP27 in any of the rat models tested (normotensive, CH, or MCT). nih.gov Furthermore, in response to high potassium solutions, which cause receptor-independent depolarization, 40GAP27 had no effect on the contractile response in the hypertensive models. nih.gov These findings indicate a specific role for Cx40 in modulating certain signaling pathways that regulate vascular tone in the pulmonary circulation under hypertensive conditions. nih.gov
| Rat Model | Agonist | Effect of 40GAP27 | Reference |
|---|---|---|---|
| Chronic Hypoxic (CH) | Phenylephrine | Decreased contraction | nih.gov |
| Monocrotaline (MCT) | Phenylephrine | Decreased contraction | nih.gov |
| CH and MCT | Endothelin-1 | No change in contraction | nih.gov |
| CH and MCT | High KCl Solution | No change in contraction | nih.gov |
Effects on Renal Hemodynamics and Arterial Blood Pressure
The influence of 40GAP27 on kidney function has been explored using isolated, perfused rat kidney models to understand the role of Cx40 in regulating renal blood flow and pressure. nih.gov In these ex vivo experiments, the infusion of 40GAP27 was shown to significantly suppress the increase in perfusion pressure induced by the vasoconstrictor phenylephrine. nih.gov This suggests that Cx40-mediated communication plays a role in attenuating vasoconstriction in the renal vasculature. nih.gov
Interestingly, when administered alone without a vasoconstricting agent, 40GAP27 had no significant effect on the basal perfusion pressure of the isolated kidney. nih.gov This contrasts with the effects of inhibitors of other connexins, such as Cx43, which did alter basal perfusion pressure. nih.gov Immunofluorescence analysis confirmed the presence of Cx40 in the smooth muscle cells of the juxtaglomerular area and in glomerular mesangial cells, locations consistent with a role in regulating renal microcirculation. nih.gov These results provide evidence that Cx40 gap junctions are involved in modulating vascular responses within the kidney, specifically in response to certain vasoconstrictor stimuli. nih.gov
Broader Academic Implications and Future Research Directions
Comparative Analysis of 40GAP27 with Other Connexin-Targeting Peptides
The specificity of 40GAP27 becomes evident when compared with other connexin-targeting peptides. These peptides are designed to mimic specific sequences of connexin proteins, thereby interfering with their function. nih.gov Their mechanisms of action, however, can vary significantly based on the targeted connexin isoform and the specific domain they mimic. nih.gov
Functional Distinctions from Cx43-Targeting Peptides (e.g., 43Gap26, 37,43Gap27, Peptide5)
Peptides targeting Connexin43 (Cx43), the most ubiquitously expressed connexin, offer a clear point of comparison. 40GAP27 corresponds to a sequence on the second extracellular loop of Cx40. medchemexpress.com In contrast, peptides like 43Gap26 and 37,43Gap27 target the first and second extracellular loops of Cx43, respectively. frontiersin.orgresearchgate.net
Studies have demonstrated this specificity in action. For instance, in a co-culture system of rat aortic endothelial cells (RAECs) and A7r5 myocytes, the Cx43-targeted peptide 37,43Gap27 markedly reduced dye transfer between the cells, a process primarily mediated by Cx43. nih.gov Conversely, 40GAP27 had minimal effect, highlighting its specificity for Cx40-containing gap junctions. nih.gov This distinction is crucial in vascular tissues where both Cx40 and Cx43 are present and play different roles.
Peptide5, another Cx43-targeting peptide derived from the second extracellular loop, inhibits Cx43 hemichannels at low concentrations and both gap junctions and hemichannels at higher concentrations. sci-hub.sefrontiersin.org Its mechanism, while not fully elucidated, is distinct from the subtype-specific action of 40GAP27. sci-hub.se
| Peptide | Target Connexin(s) | Target Domain | Primary Function |
| 40GAP27 | Cx40 | Second Extracellular Loop | Inhibits Cx40 gap junction communication |
| 43Gap26 | Cx43 | First Extracellular Loop | Inhibits Cx43 hemichannels and gap junctions |
| 37,43Gap27 | Cx37, Cx43 | Second Extracellular Loop | Inhibits Cx37 and Cx43 gap junction communication |
| Peptide5 | Cx43 | Second Extracellular Loop | Inhibits Cx43 hemichannels and gap junctions |
Differences from Intracellular Loop-Targeting Peptides (e.g., Gap19)
A different class of connexin modulators targets the intracellular domains of the protein. Gap19, for example, is a nonapeptide that mimics a sequence on the cytoplasmic loop of Cx43. frontiersin.orgresearchgate.netmdpi.com Its mechanism involves binding to the C-terminal tail of Cx43, which prevents the conformational changes necessary for hemichannel opening, but notably, does not affect gap junction communication. frontiersin.orgnih.govrndsystems.com This makes Gap19 a selective inhibitor of Cx43 hemichannels. rndsystems.commedchemexpress.com
This intracellular mode of action and its specificity for hemichannels over gap junctions fundamentally distinguish Gap19 from 40GAP27, which targets an extracellular loop to primarily modulate intercellular gap junctional communication. medchemexpress.comresearchgate.net Furthermore, Gap19 is highly specific for Cx43 and does not affect Cx40. medchemexpress.com
Specificity Compared to Non-Homologous Connexin Modulators (e.g., AAP10 Derivatives)
Non-homologous modulators, such as the anti-arrhythmic peptide AAP10 and its derivatives, offer another perspective on the specificity of 40GAP27. AAP10 does not mimic a specific connexin sequence but rather modulates connexin function through a more complex mechanism. It has been shown to enhance electrical coupling via Cx43 and, to a lesser extent, Cx40 gap junctions. nih.gov The effect of AAP10 appears to involve a protein-kinase-C-dependent pathway and can lead to changes in connexin expression over time. nih.gov
In contrast to the direct, competitive inhibition likely mediated by 40GAP27 at the channel docking interface, AAP10's actions are indirect and can influence the entire lifecycle of the connexin protein. nih.govnih.gov Moreover, while AAP10 affects both Cx43 and Cx40, 40GAP27 exhibits a clear preference for Cx40. nih.govnih.gov
Contribution of 40GAP27 Research to Fundamental Connexin Biology
The development and application of 40GAP27 have provided a valuable pharmacological tool to investigate the specific roles of Cx40 in various physiological contexts, thereby advancing our understanding of fundamental connexin biology.
Elucidation of Connexin Subtype-Specific Contributions to Physiological Processes
The vascular system, where Cx37, Cx40, and Cx43 are all expressed, provides a prime example of the utility of 40GAP27. nih.govfrontiersin.org The ability to selectively inhibit Cx40 allows researchers to parse its specific contributions to vascular function, which are distinct from those of Cx43. For instance, Cx40 is predominantly found in the endothelial cells of the vasculature, playing a critical role in coordinating responses along the vessel wall. frontiersin.org
By using 40GAP27, researchers can investigate the specific role of Cx40 in processes like the conduction of vasodilation signals along the endothelium, without the confounding effects of inhibiting Cx43, which is more involved in communication between smooth muscle cells. nih.gov This level of specificity is crucial for building accurate models of vascular physiology and pathophysiology.
Understanding Heterocellular Communication at Myoendothelial Junctions
Myoendothelial junctions are specialized contact points where endothelial cells and smooth muscle cells communicate directly through gap junctions. nih.gov This communication is vital for the regulation of vascular tone and blood pressure. nih.gov Both Cx40 and Cx43 are implicated in forming these junctions, and their relative contributions can be difficult to distinguish. nih.gov
Insights into Connexin Hemichannel-Mediated Release of Damage-Associated Molecular Patterns (DAMPs)
The investigation into Connexin mimetic peptide 40GAP27 has significant implications for understanding the role of Connexin 40 (Cx40) hemichannels in the inflammatory response, particularly through the release of Damage-Associated Molecular Patterns (DAMPs). Under pathological conditions, the opening of connexin hemichannels can lead to the release of various intracellular molecules into the extracellular space, where they act as DAMPs, triggering and perpetuating inflammation. nih.govnih.gov
A growing body of evidence suggests that connexin hemichannels serve as a major conduit for the release of DAMPs such as ATP. frontiersin.orgnih.gov This extracellular ATP can then activate purinergic receptors on immune and other cells, initiating inflammatory cascades. nih.gov The sustained release of DAMPs through these channels can exacerbate tissue damage in a variety of inflammatory diseases. nih.gov
The use of connexin mimetic peptides has been instrumental in elucidating the role of specific connexin isoforms in this process. By selectively blocking hemichannels of a particular connexin, researchers can study its contribution to inflammation. While much of the research has focused on Connexin 43 (Cx43), the principles are applicable to other connexins, including Cx40. nih.govfrontiersin.org this compound, which corresponds to a sequence in the second extracellular loop of Cx40, provides a specific tool to investigate the role of Cx40 hemichannels. medchemexpress.com
Studies using various connexin mimetic peptides have demonstrated their ability to reduce the release of DAMPs and consequently attenuate inflammation in several disease models. nih.gov Although direct studies focusing solely on 40GAP27 and DAMP release are emerging, its known function as a Cx40 inhibitor suggests its potential to modulate Cx40-mediated DAMP release. This has significant implications for diseases where Cx40 is prominently expressed and inflammation is a key component, such as in the vasculature and the atria of the heart.
The table below summarizes findings on the inhibition of DAMP release by various connexin mimetic peptides, highlighting the general mechanism that 40GAP27 is expected to follow for Cx40.
| DAMP | Inhibiting Peptide | Target Connexin | Effect on Release | Cell/Tissue Type |
| ATP | Gap27, P5 | Cx43 | Decreased | Macrophages |
| ATP | Gap19, Gap26 | Cx43 | Decreased | Various |
| Tenascin C | Gap19 | Cx43 | Increased | Gingival fibroblasts |
| S100 proteins | Fluorocetate | Cx43 | Decreased | Enteric glia |
This table is illustrative of the general effects of connexin mimetic peptides on DAMP release. Further research is needed to specifically quantify the effects of 40GAP27 on DAMP release from Cx40-expressing cells.
Unresolved Questions and Prospective Research Avenues
Despite the advancements in understanding connexin biology, several questions regarding this compound remain, opening up new avenues for future research.
Further Delineation of Molecular Mechanisms and Specificity
A primary unresolved question is the precise molecular mechanism by which 40GAP27 inhibits Connexin 40 hemichannels and gap junctions. While it is understood that these peptides bind to the extracellular loops of the connexin protein, the exact conformational changes and the dynamics of this interaction at the atomic level are not fully elucidated. nih.gov It is hypothesized that the peptide interferes with the proper functioning of the channel, but the specifics of this blockage are an area of active investigation. nih.gov
Furthermore, while studies suggest that 40GAP27 is specific for Cx40 and does not significantly affect other connexins like Cx43, the extent of its specificity across the entire connexin family requires more comprehensive investigation. mdpi.com Understanding the structural basis for this specificity is crucial for the development of even more targeted therapeutic agents with minimal off-target effects. Future research should focus on high-resolution structural studies, such as cryo-electron microscopy, and computational modeling to visualize the binding of 40GAP27 to the Cx40 channel.
Exploration of Novel Therapeutic Targets and Modalities
The role of Cx40 in various pathologies presents an opportunity to explore 40GAP27 and similar peptides as novel therapeutic agents. For instance, altered Cx40 expression has been implicated in cancer progression and cardiovascular diseases like atrial fibrillation. nih.gov Targeting Cx40 with mimetic peptides could therefore represent a viable therapeutic strategy. nih.gov
Future research should focus on preclinical studies to evaluate the efficacy of 40GAP27 in relevant animal models of these diseases. Moreover, the development of second-generation peptides with improved stability, bioavailability, and potency is a promising avenue. This could involve chemical modifications to the peptide backbone or the development of peptidomimetics. The potential for synergistic therapies, combining 40GAP27 with other existing treatments, also warrants investigation.
Q & A
Basic Research Questions
Q. What experimental models are most appropriate for studying 40GAP27’s effects on gap junction (GJ) communication?
- Methodological Answer : Use in vitro models such as COS-7 fibroblasts (which lack endogenous Cx40) to assess specificity for Cx40 . For endothelial or smooth muscle cell studies, combine dye transfer assays (e.g., Lucifer Yellow) with calcium wave propagation measurements to differentiate GJ vs. hemichannel effects . In vivo, rat mesenteric artery preparations allow observation of vasomotor responses linked to GJ synchronization .
Q. What are the standard protocols for administering 40GAP27 in cellular studies?
- Methodological Answer : Typical concentrations range from 100–600 µM, with pre-treatment times of 15–30 minutes prior to assays . For stability, consider lipid-modified variants (e.g., SRPTEKT-Hdc with a hexadecyl moiety), which extend peptide half-life by ~2-fold . Validate efficacy via parallel controls using connexin-null cells or blockers like La³⁺ for hemichannels .
Q. How does 40GAP27 specifically target Cx40 without cross-reacting with Cx43 or Cx37?
- Methodological Answer : The peptide’s SRPTEK motif aligns with Cx40’s second extracellular loop (EL2), differing by three amino acids from Cx43/Cx37 . To confirm specificity, use COS-7 cells transfected with individual connexins: 40GAP27 inhibits dye transfer only in Cx40-expressing cells, unlike 37,43GAP27 .
Advanced Research Questions
Q. How can researchers resolve contradictions in 40GAP27’s reported effects on GJ coupling vs. transcriptional regulation of connexins?
- Methodological Answer : Discrepancies may arise from cell-type variability. For example, 40GAP27 does not alter Cx43 plaque formation in endothelial cells at 600 µM , but reduces Cx43 transcription in fibroblasts . To clarify, perform dual assessments: (1) GJ permeability (dye transfer) and (2) qPCR/Western blotting for connexin mRNA/protein in the same model .
Q. What strategies address 40GAP27’s instability in long-term studies?
- Methodological Answer : Incorporate lipid modifications (e.g., C12-Laa or Hdc moieties) to enhance peptide stability . For in vivo applications, use controlled-release formulations (e.g., nanoparticle encapsulation) and monitor pharmacokinetics via fluorescence tagging .
Q. How can researchers validate 40GAP27’s role in oxidative stress models without confounding effects from pannexin channels?
- Methodological Answer : Co-administer pannexin-1 blockers (e.g., probenecid or 10panx peptide) to isolate Cx40-specific effects . Measure reactive oxygen species (ROS) alongside GJ communication to differentiate oxidative damage from direct connexin modulation .
Q. What experimental designs mitigate challenges in translating 40GAP27 findings from in vitro to in vivo systems?
- Methodological Answer : Use tissue-specific knockout models (e.g., Cx40⁻/⁻ mice) to establish causality . For vascular studies, pair ex vivo arterial reactivity assays with intravital imaging to correlate GJ function with physiological outcomes .
Q. How should researchers analyze data when 40GAP27 exhibits paradoxical effects on calcium signaling?
- Methodological Answer : Distinguish between GJ-mediated calcium waves and hemichannel-driven calcium influx. Use inhibitors like 2-APB (IP₃ receptor blocker) or ruthenium red (TRPV channel blocker) to dissect mechanisms . Quantify spatial propagation patterns (e.g., wave speed/direction) to identify synchronization vs. stochastic activity .
Key Methodological Considerations
- Specificity Validation : Always include negative controls (e.g., scrambled peptides) and connexin-specific blockers (e.g., 37,43GAP27 for Cx37/Cx43) .
- Data Interpretation : Use multivariate analysis (ANOVA with post-hoc tests) to account for cell-type variability and dose-dependent effects .
- Contradiction Resolution : Replicate findings across ≥2 independent models (e.g., primary cells vs. cell lines) and cross-validate with alternative methods (e.g., electrophysiology for GJ conductance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
